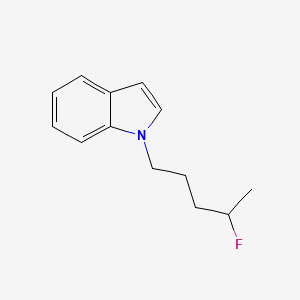

4-Fluoropentylindole

Übersicht

Beschreibung

4-Fluoropentylindole is a synthetic compound with the molecular formula C₁₃H₁₆FN. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The addition of a fluorine atom to the pentyl chain enhances its affinity for cannabinoid receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoropentylindole typically involves the reaction of indole with 4-fluoropentyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Reaktionstypen

4-Fluoropentylindol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nukleophile Substitutionsreaktionen sind häufig, bei denen das Fluoratom durch andere Nukleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Indolderivaten.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

4-Fluoropentylindole is primarily studied for its interaction with the endocannabinoid system, particularly its agonistic effects on cannabinoid receptors. Research has shown that synthetic cannabinoids can exhibit varying degrees of potency and efficacy at these receptors, which is crucial for understanding their therapeutic potential.

Key Findings:

- Receptor Binding: Studies indicate that this compound binds to the CB1 receptor with significant affinity, similar to other synthetic cannabinoids like 5F-MDMB-PICA. This binding profile suggests its potential use in exploring cannabinoid receptor pharmacodynamics .

- Behavioral Effects: Animal studies have demonstrated that administration of this compound can lead to altered behavior, which is indicative of its psychoactive effects. These findings are essential for assessing the safety and efficacy of synthetic cannabinoids in therapeutic contexts .

Forensic Toxicology

The emergence of synthetic cannabinoids like this compound has raised concerns in forensic toxicology due to their increasing presence in drug-related incidents. Analytical methods are being developed to detect these substances in biological samples.

Analytical Techniques:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has been validated for detecting this compound and its metabolites in biological matrices, providing reliable data for forensic investigations .

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Recent studies have utilized NMR techniques to analyze the presence of synthetic cannabinoids in e-liquids, highlighting the versatility of analytical methods in detecting these compounds .

Case Studies

Several case studies have documented the implications of this compound use in real-world scenarios, particularly within clinical and forensic settings.

Case Study Examples:

- A notable case involved the identification of this compound in a series of drug seizures, demonstrating its prevalence on the illicit market. The analysis revealed a complex profile of synthetic cannabinoids being used concurrently, complicating toxicological assessments .

- Another study focused on the pharmacological profiling of various synthetic cannabinoids, including this compound, assessing their potency and potential therapeutic applications through a series of bioassays .

Table 1: Comparison of Synthetic Cannabinoids

| Compound Name | CB1 Affinity | Psychoactive Effects | Detection Method |

|---|---|---|---|

| This compound | High | Yes | LC-MS/MS |

| 5F-MDMB-PICA | Very High | Yes | LC-MS/MS |

| MMB-FUBINACA | Moderate | Yes | NMR |

Table 2: Analytical Methods for Detection

| Method | Application Area | Advantages |

|---|---|---|

| LC-MS/MS | Forensic Toxicology | High sensitivity and specificity |

| NMR Spectroscopy | E-liquid Analysis | Non-destructive analysis |

| Gas Chromatography | General Substance Analysis | Established methodology |

Wirkmechanismus

The mechanism of action of 4-Fluoropentylindole involves its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. The fluorine atom enhances its binding affinity, leading to modulation of receptor activity. This interaction affects various signaling pathways, resulting in physiological and pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Pentylindol: Ähnliche Struktur, aber ohne das Fluoratom.

4-Methylpentylindol: Enthält eine Methylgruppe anstelle eines Fluoratoms.

4-Chloropentylindol: Enthält ein Chloratom anstelle eines Fluoratoms.

Einzigartigkeit

4-Fluoropentylindol ist aufgrund des Vorhandenseins des Fluoratoms einzigartig, das seine Bindungsaffinität zu Cannabinoidrezeptoren im Vergleich zu seinen Analoga deutlich erhöht. Dies macht es zu einer wertvollen Verbindung für die Forschung zu Cannabinoidrezeptor-Interaktionen und potenziellen therapeutischen Anwendungen .

Biologische Aktivität

4-Fluoropentylindole is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors. This article reviews the available literature on the compound's pharmacological properties, structure-activity relationships (SAR), and associated health risks.

Chemical Structure and Properties

This compound belongs to a class of compounds known as indole derivatives, which are characterized by their ability to interact with the endocannabinoid system. The chemical formula for this compound is , and it features a fluorine atom at the 4-position of the pentyl chain attached to the indole nucleus. This structural modification is crucial for its potency and efficacy at cannabinoid receptors.

Cannabinoid Receptor Interaction

The primary mechanism of action for this compound involves its binding affinity for cannabinoid receptors, particularly CB1 and CB2. Research indicates that this compound acts as a potent agonist at these receptors, influencing various physiological processes such as neurotransmitter release, pain modulation, and appetite regulation.

- Binding Affinity : Studies have shown that modifications in the structure of indoles can significantly affect their binding affinity. For instance, structural changes in related compounds like 5F-pentylindoles have demonstrated varying degrees of efficacy in engaging G-proteins and recruiting β-arrestin, which are essential for downstream signaling pathways .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that subtle changes in the molecular structure of this compound can lead to significant differences in biological activity. The presence of a fluorine atom enhances lipophilicity, potentially increasing receptor binding efficiency. Comparative studies have indicated that even minor alterations in the side chains or functional groups can dramatically impact potency and efficacy .

Toxicological Reports

The use of synthetic cannabinoids, including this compound, has been associated with various adverse health effects. Reports from Hungary indicated that this compound was implicated in multiple cases of severe intoxication and fatalities, often involving symptoms such as respiratory distress, seizures, and cardiac issues .

- Clinical Findings : In a review of toxicological data, it was noted that 21 deaths were linked to this compound exposure, with other synthetic cannabinoids often detected concurrently. This underscores the potential dangers associated with its use, particularly in uncontrolled environments .

Pharmacological Efficacy

Recent research has highlighted the pharmacological profile of this compound compared to other synthetic cannabinoids. In vitro studies have demonstrated that it exhibits high efficacy at CB1 receptors, similar to well-known agonists like THC. However, its potency may vary based on the specific receptor subtype engaged .

Comparative Analysis Table

| Compound | CB1 Affinity | Efficacy | Health Risks |

|---|---|---|---|

| This compound | High | High | Severe intoxication |

| 5F-MDMB-PICA | Higher | Very High | Multiple fatalities |

| JWH-018 | Moderate | Moderate | Minor to moderate risks |

Eigenschaften

IUPAC Name |

1-(4-fluoropentyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN/c1-11(14)5-4-9-15-10-8-12-6-2-3-7-13(12)15/h2-3,6-8,10-11H,4-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLOSQQBEUFJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C=CC2=CC=CC=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017333 | |

| Record name | 4-Fluoropentylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451385-65-1 | |

| Record name | 4-Fluoropentylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.